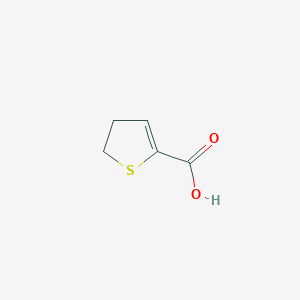

4,5-Dihydrothiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

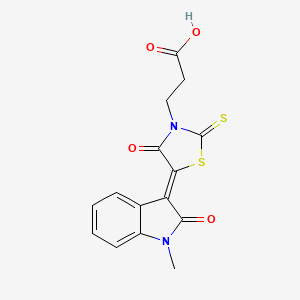

4,5-Dihydrothiophene-2-carboxylic acid, also known as DHCA, is a sulfur-containing heterocyclic compound. It has a molecular weight of 130.17 . This compound has gained significant attention in recent years due to its unique properties.

Molecular Structure Analysis

The molecular structure of 4,5-Dihydrothiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The InChI code for this compound is 1S/C5H6O2S/c6-5(7)4-2-1-3-8-4/h2H,1,3H2,(H,6,7) .

Physical And Chemical Properties Analysis

4,5-Dihydrothiophene-2-carboxylic acid is a powder with a melting point of 137-139°C .

Scientific Research Applications

- Thiophenes are essential building blocks in natural products and pharmaceuticals. 4,5-Dihydrothiophene-2-carboxylic acid serves as a precursor for synthesizing more complex thiophene derivatives. Researchers explore its reactivity to create novel compounds with potential biological activities .

- Thiophene derivatives, including 4,5-Dihydrothiophene-2-carboxylic acid, play a crucial role in organic materials science. They are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their unique redox potentials and electronic properties make them suitable for these applications .

- Oligothiophenes, which include 4,5-Dihydrothiophene-2-carboxylic acid, serve as functional π-electron systems. They are studied as one-dimensional conductive molecular wires. These nanostructures can be imaged using scanning probe and atomic force microscopy, making them valuable for nanotechnology research .

- Due to their reversible oxidation potentials, oligothiophenes are excellent organic semiconductors. Researchers explore their use in electronic devices, optoelectronics, and redox switchable molecular wires. These applications contribute to advancements in unimolecular electronics .

- For efficient organic solar cells, low-cost materials are essential. 4,5-Dihydrothiophene-2-carboxylic acid and related compounds can be readily synthesized and deposited on flexible substrates. Researchers aim to achieve optimal power efficiencies by tuning the electronic properties of conjugated oligomers .

- Recent studies have explored the regioselectivity of dihydrothiophenes, including 4,5-Dihydrothiophene-2-carboxylic acid. Depending on the reaction conditions (acidic or basic), these compounds can lead to distinct products, such as 2-arylamino-5-hydrazono-thiophene-3 carboxylates or 5-(arylamino)thiophene-2,4-dicarboxylates .

Organic Synthesis and Medicinal Chemistry

Materials Science and Optoelectronics

Conductive Polymers and Nanowires

Electrochemistry and Redox Switches

Affordable Organic Solar Cells

Regioselective Synthesis of Thiophene Derivatives

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Mechanism of Action

Target of Action

Thiophene derivatives are known to be important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .

Mode of Action

It’s known that thiophene derivatives have attracted considerable interest due to their peculiar redox potentials .

Biochemical Pathways

Thiophene derivatives are known to play a significant role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .

Result of Action

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

2,3-dihydrothiophene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S/c6-5(7)4-2-1-3-8-4/h2H,1,3H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEQQGAEXCVOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydrothiophene-2-carboxylic acid | |

CAS RN |

86610-33-5 |

Source

|

| Record name | 4,5-dihydrothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2573697.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)

![N-ethyl-6-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2573702.png)

![3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573708.png)

![(Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one](/img/structure/B2573710.png)

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)